Formic acid;1,3,4-trichlorobutan-2-ol
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61810-59-1 |
|---|---|
Molecular Formula |
C5H9Cl3O3 |
Molecular Weight |
223.48 g/mol |
IUPAC Name |
formic acid;1,3,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(7)4(8)2-6;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3) |
InChI Key |
ORUCQGPKINLQGX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)Cl)O)Cl.C(=O)O |
Origin of Product |
United States |
Formic Acid: Contemporary Research Trajectories
Advanced Synthetic Methodologies and Green Chemical Production of Formic Acid
Recent research into formic acid production has increasingly focused on sustainable and environmentally benign methodologies. These advanced approaches aim to replace conventional fossil fuel-based synthesis routes with processes that utilize renewable feedstocks and promote a circular carbon economy. The development of "green" chemical production pathways is pivotal for enhancing the sustainability of this crucial platform chemical.
The integration of formic acid production into biorefinery frameworks represents a significant advancement in the valorization of biomass. This approach utilizes renewable feedstocks, primarily lignocellulosic biomass and crude glycerol (B35011), to generate formic acid, thereby creating value from agricultural residues and industrial byproducts.
Lignocellulosic biomass, the most abundant form of biomass on Earth, can be converted into formic acid through various strategies, including acid hydrolysis and catalytic oxidation. vupas.eumdpi.com One innovative method involves a combined hydrolysis/oxidation of biomass in the presence of catalysts like diluted sulfuric acid and hydrogen peroxide. nih.gov To enhance the sustainability of this process, greener reactants are being explored. For instance, toxic strong acids can be replaced with carbonic acid, derived from captured carbon dioxide, in a hydrolysis-oxidation system. In one such study, a formic acid yield of 36.18% was achieved from lignocellulosic biomass at 170°C using CO2 and H2O2. rsc.org Another approach combines the use of citric acid with mechanocatalytic depolymerization as a pretreatment step, which has been shown to remarkably improve formic acid yields up to 50.03%. x-mol.net
Glycerol, a major byproduct of biodiesel production, has emerged as a promising feedstock for formic acid synthesis. researchgate.netgoogle.com The conversion of glycerol is often achieved through oxidation processes. Hydrothermal oxidation, for example, using hydrogen peroxide as an oxidant at 250°C, has converted glycerol into formic acid with a yield of 31.0% based on the starting carbon mass. researchgate.netatlantis-press.com Catalytic routes are also being refined to improve efficiency. The use of vanadium-substituted phosphomolybdic acids as catalysts with molecular oxygen as the oxidant allows for high-concentration conversions, producing 3.64 g of formic acid from a 10 g solution of 50% glycerol. google.com Other research has investigated plasma-induced transformation as a novel method for glycerol valorization into formic acid. nih.gov
Bio-oil, produced from the fast pyrolysis of biomass, is another viable biorefinery stream. The aqueous phase of bio-oil can undergo catalytic oxidation using Keggin-type polyoxometalates (H₅PV₂Mo₁₀O₄₀) and molecular oxygen to produce formic acid with high selectivity. researchgate.net This process effectively converts bio-oil components like glycolaldehyde (B1209225) and levoglucosan (B13493) into formic acid. researchgate.net
The table below summarizes various biorefinery-derived methods for formic acid production, highlighting the feedstocks, catalysts, and achieved yields.
| Feedstock | Production Method | Catalyst/Reagents | Temperature (°C) | Pressure | Formic Acid Yield |
| Lignocellulosic Biomass | Hydrolysis-Oxidation | CO₂, H₂O₂ | 170 | 30 bar CO₂ | 36.18% |
| Glycerol | Hydrothermal Oxidation | H₂O₂ | 250 | Not Specified | 31.0% |
| Glucose/Cellulose (B213188) | Catalytic Oxidation | H₅PV₂Mo₁₀O₄₀, Air | 100 | 50 bar air | 52.0% (from Glucose) |
| Aqueous Phase Bio-oil | Catalytic Oxidation | H₅PV₂Mo₁₀O₄₀, O₂ | 90 | 30 bar O₂ | 13.27 g per 100 g bio-oil |
| Lignocellulosic Biomass | Hydrolysis-Oxidation with Mechanocatalysis | Citric Acid, H₂O₂ | Not Specified | Not Specified | 50.03% |
Carbon Capture and Utilization (CCU) technologies that convert CO2 into valuable chemicals like formic acid are at the forefront of sustainable chemistry. researchgate.net These processes not only mitigate greenhouse gas emissions but also provide an alternative, non-fossil-fuel-based route to a key platform chemical. Formic acid is a particularly attractive target for CO2 reduction as it can be achieved through various catalytic methods, including electrochemical and thermo-catalytic pathways. vupas.eu
Electrochemical CO2 reduction (eCO2RR) uses renewable electricity to drive the conversion of CO2 and a hydrogen source (typically water) into formic acid or its conjugate base, formate (B1220265). researchgate.net This method is gaining significant interest as it can be directly powered by intermittent renewable energy sources like solar and wind. kuleuven.be
The process occurs in an electrolyzer, where at the cathode, CO2 is reduced. The efficiency and selectivity of this reaction are highly dependent on the catalyst material. Significant progress has been made in developing catalysts that achieve high Faradaic efficiencies (the percentage of electrons used to make the desired product) for formic acid production. Recent advancements have demonstrated Faradaic efficiencies exceeding 90% at high current densities, with operational stabilities of up to 1,000 hours. kuleuven.be
Catalysts for this process are often based on non-precious metals. Bismuth, tin, and indium have shown high selectivity for formate production. For example, bismuth-based catalysts can achieve Faradaic efficiencies of over 95%. The physical structure of the catalyst also plays a crucial role, with nanostructured materials often exhibiting enhanced performance due to increased surface area and active sites.
A key challenge in eCO2RR is that the process typically yields dilute aqueous solutions of formic acid or formate. kuleuven.be Concentrating these solutions to the commercial standard of 85-99 wt% can be energy-intensive. kuleuven.be However, many emerging applications for formic acid, such as in biorefineries or as a hydrogen carrier, can utilize these diluted streams directly, potentially bypassing the need for costly downstream processing. kuleuven.be
The table below presents a selection of catalyst materials used in the electrochemical reduction of CO2 to formic acid, along with their reported performance metrics.
| Catalyst Material | Electrolyte/Medium | Max. Faradaic Efficiency (%) | Current Density (mA/cm²) |
| Tin (Sn) on Gas Diffusion Electrode | Aqueous KHCO₃ | ~93 | 100 |
| Bismuth (Bi) Nanosheets | Aqueous KHCO₃ | >95 | 18.1 |
| Indium (In) | Aqueous KHCO₃ | ~90 | 5 |
| Palladium (Pd) Nanoparticles | Ionic Liquid/Water | ~96 | 5 |
Thermo-catalytic hydrogenation involves the reaction of CO2 with a hydrogen source, most commonly hydrogen gas (H2), at elevated temperatures and pressures in the presence of a catalyst. researchgate.net This pathway is a well-established method for CO2 valorization and has been extensively studied.
The reaction can be performed in various solvents, including water, organic solvents, or ionic liquids, and typically requires a homogeneous or heterogeneous catalyst. Homogeneous catalysts, often based on ruthenium, rhodium, or iridium complexes with specific ligands, have demonstrated very high activity and selectivity under relatively mild conditions. For instance, ruthenium-based catalysts are known to efficiently hydrogenate CO2 to formic acid in aqueous solutions or organic solvents.
Heterogeneous catalysts are also widely investigated due to their advantages in catalyst separation and recycling. These catalysts often consist of noble metals like palladium (Pd), platinum (Pt), or ruthenium (Ru) supported on high-surface-area materials such as activated carbon, alumina, or titania. The development of catalysts with high activity and long-term stability remains a primary research focus.
The following table summarizes representative catalytic systems for the thermo-catalytic hydrogenation of CO2 to formic acid.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Pressure (bar) | Key Findings |
| Homogeneous | RuCl₂(dppe)₂ | Dimethyl sulfoxide | 100 | 80 | High activity and selectivity |
| Homogeneous | [Ir(Cp*)(bpy)Cl]Cl | Water | 60 | 40 | Effective in aqueous media |
| Heterogeneous | Ru/C | Water | 120 | 200 | Stable and recyclable catalyst |
| Heterogeneous | Pd/Al₂O₃ | Triethylamine | 50 | 120 | Forms a stable formate-amine adduct |
The OxFA process is a catalytic oxidation method designed for the direct conversion of biomass, particularly lignocellulose, into formic acid. This process represents a significant pathway for biomass valorization, transforming raw biomass into a valuable platform chemical in a single step. The OxFA process typically employs a polyoxometalate (POM) catalyst, such as a vanadium-substituted Keggin-type heteropolyacid (e.g., H₅PV₂Mo₁₀O₄₀), in an aqueous medium under pressurized oxygen or air. vupas.eu
A key advantage of this method is its ability to process raw, non-food lignocellulosic biomass at relatively low temperatures (70–90°C), which helps to minimize the formation of undesirable byproducts. vupas.eu The catalyst plays a crucial role in selectively oxidizing the carbohydrate fractions (cellulose and hemicellulose) of the biomass to formic acid. Research has shown that under these conditions, glucose (a model compound for cellulose) can be converted to formic acid with yields of approximately 50%. vupas.eu Hemicellulose and lignin (B12514952) are also converted, with reported formic acid yields of 33% and 14%, respectively. vupas.eu
The use of compressed air instead of pure oxygen can make the process more economically viable and safer. Studies have demonstrated that using pressurized air (50 bar) at 100°C can effectively convert glucose and cellulose into formic acid with yields of 52.0% and 35.0%, respectively. vupas.eu This indicates that the OxFA process can be adapted for more cost-effective industrial application.
The process not only produces formic acid but also facilitates the separation of biomass components, as the lignin fraction is largely left as a solid residue that can be recovered and used for other purposes, contributing to a holistic biorefinery concept.
The synthesis of formic acid from simple C1 precursors, such as methanol (B129727), represents a major industrial production route. researchgate.net While traditionally reliant on fossil fuel-derived feedstocks, research is ongoing to develop greener and more efficient oxidation processes. The conventional method is a two-step process involving the carbonylation of methanol to produce methyl formate, followed by the hydrolysis of methyl formate to yield formic acid and regenerate methanol. researchgate.net
Direct oxidation of C1 precursors is an alternative and more direct route. For example, the partial oxidation of methane (B114726), the primary component of natural gas and biogas, to formic acid is an area of active research. This conversion is challenging due to the high stability of the C-H bond in methane and the tendency for over-oxidation to carbon dioxide. Catalytic systems are being developed to achieve higher selectivity for formic acid under milder conditions.
Similarly, the direct catalytic oxidation of methanol to formic acid is being explored. This would offer a more atom-economical pathway than the indirect carbonylation-hydrolysis route. The development of highly selective catalysts that can prevent the further oxidation of formic acid to CO2 is the primary challenge in this area. These catalysts must be able to activate methanol efficiently while limiting the degradation of the desired product.
Laboratory-Scale Organic Synthesis of Formic Acid
Several well-established methods are employed for the synthesis of formic acid on a laboratory scale, each with distinct advantages and procedural nuances.
One of the most common laboratory preparations involves the reaction of oxalic acid with glycerol . In this process, glycerol acts as a catalyst. The mixture is heated, leading to the formation of a glyceryl oxalate (B1200264) intermediate, which then decomposes to yield formic acid and carbon dioxide. The formic acid is subsequently collected by distillation. This method is valued for its relative simplicity and the use of readily available reagents.
Another prevalent method is the hydrolysis of methyl formate . This two-stage process begins with the carbonylation of methanol with carbon monoxide, typically in the presence of a strong base like sodium methoxide, to produce methyl formate. The subsequent hydrolysis of methyl formate, often requiring a large excess of water, yields formic acid and regenerates methanol. While efficient, this method requires careful management of the reaction equilibrium and separation of the products.
The acidolysis of formate salts, such as sodium formate , with a strong mineral acid like sulfuric acid, represents a straightforward approach to producing formic acid. The reaction yields formic acid and a salt byproduct. While simple in principle, the formation of a salt byproduct can be a drawback in some applications.
Additionally, formic acid can be obtained through the hydrolysis of formamide (B127407) . This process typically involves reacting formamide with sulfuric acid to produce formic acid and ammonium (B1175870) sulfate (B86663). A significant consideration for this method is the disposal of the ammonium sulfate byproduct.
More recently, the catalytic oxidation of biomass and its derivatives has emerged as a sustainable route to formic acid. Using catalysts such as heteropoly acids, biomass can be oxidized to formic acid in high yields. This approach is part of a broader effort to produce valuable chemicals from renewable resources.
Interactive Table: Comparison of Laboratory-Scale Synthesis Methods for Formic Acid
| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Products | Noteworthy Aspects |
| From Oxalic Acid | Oxalic acid, Glycerol | Heating (100-110°C) | Formic acid, Carbon dioxide | Glycerol acts as a catalyst; a common and traditional lab method. |
| Hydrolysis of Methyl Formate | Methyl formate, Water | Often requires a large excess of water | Formic acid, Methanol | Two-stage process starting from methanol and carbon monoxide. |
| Acidolysis of Formate Salts | Sodium formate, Sulfuric acid | Strong mineral acid | Formic acid, Sodium sulfate | A straightforward acid-base reaction; produces a salt byproduct. |
| Hydrolysis of Formamide | Formamide, Sulfuric acid | Acid-catalyzed hydrolysis | Formic acid, Ammonium sulfate | Generates ammonium sulfate as a byproduct. |
| Oxidation of Biomass | Biomass (e.g., carbohydrates) | Heteropoly acids, Oxygen | Formic acid | A "green" chemistry approach utilizing renewable feedstocks. |
Catalytic Transformations and Reaction Mechanisms of Formic Acid
The catalytic transformation of formic acid is a rich field of study, driven by its potential as a hydrogen storage material and its role in various chemical syntheses. Understanding the mechanisms of these transformations is crucial for designing efficient and selective catalysts.
Formic Acid Decomposition Pathways (Decarboxylation vs. Dehydration Mechanisms)
Formic acid can decompose through two primary, competing pathways: decarboxylation (specifically, dehydrogenation) and dehydration. The selectivity towards one pathway over the other is highly dependent on the reaction conditions and the catalyst employed.
The decarboxylation (dehydrogenation) pathway results in the production of hydrogen (H₂) and carbon dioxide (CO₂):
HCOOH → H₂ + CO₂
This pathway is highly desirable for applications in hydrogen storage and for use in fuel cells, as it produces a clean stream of hydrogen.
The dehydration pathway, on the other hand, yields water (H₂O) and carbon monoxide (CO):
HCOOH → H₂O + CO
The production of carbon monoxide is often undesirable as it can poison catalysts used in fuel cells and other applications.
The choice between these two pathways is influenced by several factors. In the gas phase, the dehydration route is often favored. nih.gov However, in the aqueous phase, particularly under hydrothermal conditions, decarboxylation is the predominant reaction. mdpi.com Water can act as a catalyst, promoting the decarboxylation pathway. rsc.org The presence of acids can catalyze the dehydration reaction, while basic conditions tend to favor decarboxylation. nih.gov The nature of the catalyst, as will be discussed in subsequent sections, plays a critical role in directing the decomposition towards the desired products.
Interactive Table: Comparison of Formic Acid Decomposition Pathways
| Pathway | Products | Desirability for H₂ Production | Favorable Conditions |
| Decarboxylation (Dehydrogenation) | Hydrogen (H₂), Carbon Dioxide (CO₂) | High | Aqueous phase, basic conditions, specific metal catalysts (e.g., Pd, Pt). mdpi.comnih.gov |
| Dehydration | Water (H₂O), Carbon Monoxide (CO) | Low | Gas phase, acidic conditions, certain metal oxide catalysts. nih.govnih.gov |
Heterogeneous Catalysis of Formic Acid Reactions on Metal Surfaces
The decomposition of formic acid on solid metal surfaces is a cornerstone of heterogeneous catalysis research, providing a model reaction for understanding catalyst activity and selectivity. Various metals exhibit distinct behaviors in catalyzing this reaction.
Platinum (Pt) is one of the most active metals for formic acid decomposition, primarily favoring the dehydrogenation pathway to produce H₂ and CO₂. advanceseng.com The reaction mechanism on platinum surfaces is generally understood to involve the dissociative adsorption of formic acid to form a formate intermediate, which then decomposes in the rate-limiting step. researchgate.net However, the surface can be poisoned by CO, which can form under certain conditions, affecting the catalyst's long-term stability. nih.gov
Palladium (Pd) is also highly active and selective for the dehydrogenation of formic acid. acs.org Similar to platinum, the reaction often proceeds through a formate intermediate. The structure of the palladium catalyst, including the presence of different crystal facets or defects, can influence its activity. researchgate.net Bimetallic catalysts, such as Pd-Au, have shown exceptional performance, where the arrangement of the different metal atoms on the surface can be tailored to enhance both activity and selectivity towards dehydrogenation. researchgate.net
Copper (Cu) catalysts are known to be selective for the dehydrogenation of formic acid, producing H₂ and CO₂. scielo.br The reaction mechanism on copper surfaces has been shown to be structure-sensitive, with different crystal facets exhibiting varying activities. scielo.br The decomposition typically proceeds through a formate intermediate, with the dehydrogenation of this intermediate being the rate-determining step. scielo.br
Nickel (Ni) surfaces also catalyze the decomposition of formic acid. The reaction involves the formation of a surface formate ion. nih.gov The decomposition can proceed on sites not covered by the formate ion, and the rate can be influenced by the surface coverage of this intermediate. nih.gov
Interactive Table: Heterogeneous Catalysis of Formic Acid Decomposition on Metal Surfaces
| Metal Catalyst | Primary Decomposition Pathway | Key Intermediates | Noteworthy Aspects |
| Platinum (Pt) | Dehydrogenation (H₂ + CO₂) | Formate | Highly active but can be poisoned by CO. advanceseng.comresearchgate.net |
| Palladium (Pd) | Dehydrogenation (H₂ + CO₂) | Formate, Carboxyl | High activity and selectivity; bimetallic versions (e.g., Pd-Au) show enhanced performance. acs.orgresearchgate.netpku.edu.cn |
| Gold (Au) | Dehydrogenation (H₂ + CO₂) | Formate | Activity is highly dependent on particle size (nanoparticles/clusters are more active); support can influence selectivity. rsc.orgacs.org |
| Copper (Cu) | Dehydrogenation (H₂ + CO₂) | Formate | Structure-sensitive reaction; selective for H₂ and CO₂ production. scielo.br |
| Nickel (Ni) | Dehydrogenation (H₂ + CO₂) | Formate ion | Reaction rate is influenced by the surface coverage of the formate intermediate. nih.gov |
Homogeneous Catalysis for Formic Acid Dehydrogenation
Homogeneous catalysts, typically metal complexes dissolved in a solvent, offer high activity and selectivity for the dehydrogenation of formic acid under mild conditions. Research in this area is driven by the potential for efficient hydrogen production.
Ruthenium (Ru)-based complexes are among the most extensively studied homogeneous catalysts for this reaction. acs.org Many ruthenium catalysts, often featuring phosphine (B1218219) or N-heterocyclic carbene ligands, operate efficiently in aqueous solutions and can achieve high turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.netacs.org The catalytic cycle generally involves the formation of a ruthenium-formate species, followed by β-hydride elimination to release H₂ and CO₂. acs.org
Iridium (Ir)-based complexes have also demonstrated exceptional activity for formic acid dehydrogenation. advanceseng.com Catalysts containing the Cp* (pentamethylcyclopentadienyl) ligand are particularly effective, with some systems achieving extremely high TOFs. nih.govacs.org The electronic properties of the ligands attached to the iridium center can be tuned to optimize catalytic performance and stability. acs.orgnih.gov
Iron (Fe)-based catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts. acs.org Pincer-type ligands have been successfully employed to create highly active and stable iron catalysts. In some cases, the addition of a Lewis acid co-catalyst has been shown to dramatically enhance the catalytic activity, leading to very high TONs.
The general mechanism for homogeneous formic acid dehydrogenation involves several key steps: the formation of a metal-formate complex, followed by a rate-determining β-hydride elimination step, and finally the release of H₂ and CO₂. acs.org The presence of additives, such as bases or Lewis acids, can significantly influence the reaction rate by facilitating the formation of the active catalytic species or assisting in the decomposition of intermediates.
Interactive Table: Performance of Selected Homogeneous Catalysts for Formic Acid Dehydrogenation
| Metal Center | Ligand Type | Typical TOF (h⁻¹) | Typical TON | Noteworthy Aspects |
| Ruthenium (Ru) | Phosphines, N-heterocyclic carbenes, Pincer ligands | Up to ~257,000 | >1,000,000 | Often operate in aqueous media; stable and robust. pku.edu.cn |
| Iridium (Ir) | Cp* with N,N'-bidentate ligands | Up to ~487,500 | >2,000,000 | Exceptionally high activity; ligand electronics are crucial. pku.edu.cn |
| Iron (Fe) | Pincer ligands, Tetradentate phosphines | Up to ~9,425 | >92,000 (can reach ~1,000,000 with co-catalyst) | Cost-effective alternative; activity can be enhanced with Lewis acid co-catalysts. acs.org |
Electrocatalytic Oxidation Mechanisms of Formic Acid (Direct and Indirect Pathways)
The electrocatalytic oxidation of formic acid is a key reaction in direct formic acid fuel cells (DFAFCs). The oxidation can proceed through two main pathways on the surface of an electrocatalyst, typically platinum or palladium.
The direct pathway involves the dehydrogenation of formic acid to produce CO₂ and two protons and two electrons, without the formation of a strongly adsorbed intermediate:
HCOOH → CO₂ + 2H⁺ + 2e⁻
This pathway is highly desirable as it leads to efficient energy conversion.
HCOOH → CO_ads + H₂O CO_ads + H₂O → CO₂ + 2H⁺ + 2e⁻
The prevalence of one pathway over the other depends on the electrocatalyst material, the electrode potential, and the surface structure.
Platinum (Pt) has been extensively studied for formic acid oxidation. On Pt surfaces, both the direct and indirect pathways can occur. The formation of CO_ads via the indirect pathway is a major cause of catalyst deactivation.
Palladium (Pd) is known to favor the direct pathway for formic acid oxidation, making it a more promising catalyst for DFAFCs. The lower tendency of Pd to form strongly adsorbed CO compared to Pt contributes to its higher activity and stability.
Research efforts in this area are focused on developing novel electrocatalysts, such as bimetallic and nanostructured materials, that can promote the direct pathway and inhibit the formation of poisoning intermediates like CO.
Interactive Table: Comparison of Direct and Indirect Pathways for Electrocatalytic Formic Acid Oxidation
| Pathway | Key Reaction | Intermediate | Impact on Fuel Cell Performance | Favored by |
| Direct | Dehydrogenation (HCOOH → CO₂ + 2H⁺ + 2e⁻) | None (or weakly adsorbed species) | High efficiency, stable operation | Palladium-based catalysts |
| Indirect | Dehydration followed by oxidation (HCOOH → CO_ads → CO₂) | Adsorbed Carbon Monoxide (CO_ads) | Catalyst poisoning, reduced efficiency | Platinum-based catalysts (can occur alongside the direct pathway) |
Formic Acid as a Hydrogen Donor in Transfer Hydrogenation
Formic acid is an effective and widely used hydrogen donor in transfer hydrogenation reactions. This process involves the transfer of hydrogen from a donor molecule (in this case, formic acid) to an acceptor molecule, typically an unsaturated compound, in the presence of a catalyst.
This method offers a convenient alternative to using high-pressure hydrogen gas, making it safer and more practical for many laboratory and industrial applications. The decomposition of formic acid to H₂ and CO₂ provides the in-situ source of hydrogen for the reduction.
A common application of formic acid in transfer hydrogenation is the reduction of aldehydes and ketones to their corresponding alcohols. It is also used in the reductive amination of carbonyl compounds to form amines, a reaction known as the Leuckart-Wallach reaction.
The catalysts for these reactions can be either homogeneous or heterogeneous. Homogeneous catalysts, such as ruthenium and iridium complexes, are often highly efficient. Heterogeneous catalysts, including palladium on carbon (Pd/C), are also widely used and offer the advantage of easy separation from the reaction mixture.
Acceptor + HCOOH --(Catalyst)--> Reduced Product + CO₂
The use of formic acid as a hydrogen donor is a valuable tool in organic synthesis, providing a mild and efficient method for a variety of reduction reactions.
Formylation and Addition Reactions Mediated by Formic Acid
Formic acid serves as a versatile and sustainable C1 source for formylation reactions, particularly the N-formylation of amines to produce formamides. acs.org Formamides are crucial intermediates in organic synthesis, acting as protecting groups for amines, precursors for isocyanides, and intermediates for producing monomethylated amines. scispace.com Research has demonstrated that formic acid can effectively function as a carbonyl source for N-formylation under catalyst-free conditions, offering a sustainable alternative to traditional, often toxic or expensive, formylating agents like acetic formic anhydride (B1165640) or chloral. acs.orgscispace.com
The catalyst-free N-formylation of various amines using formic acid has been shown to yield good to excellent results. acs.org For instance, a range of aromatic and aliphatic primary and secondary amines can be converted to their corresponding formamides with high yields. acs.orgresearchgate.net One sustainable protocol involves heating the amine with formic acid, which acts as both the reagent and a catalyst, to produce formamides in moderate to superior yields. acs.org This methodology has been successfully applied to diverse substrates, including heterocyclic amines and the selective monoformylation of primary amines. acs.org Another practical approach uses aqueous 85% formic acid in toluene (B28343) with a Dean-Stark trap to remove the water produced, leading to excellent yields without the need for strictly anhydrous conditions. scispace.com
In addition to catalyst-free methods, various catalysts have been employed to enhance the efficiency of formic acid-mediated formylation. Lewis acids like ZnO and indium have been reported to catalyze the N-formylation of amines with formic acid, often under solvent-free conditions. nih.gov
Formic acid also plays a crucial role as a reductant in addition reactions, most notably in reductive amination. The Leuckart-Wallach reaction, a classic method for amine synthesis, utilizes formic acid or its derivatives to reductively aminate carbonyl compounds. mdpi.com In this reaction, formic acid serves as a hydride ion supplier. mdpi.com More contemporary research has focused on metal-free reductive amination of ketones with amines using formic acid as the reductant, catalyzed by agents such as BF₃⋅Et₂O. bohrium.comrsc.org This method is effective for a broad range of primary and secondary amines and various ketones. bohrium.com Furthermore, formic acid has been used as a hydrogen donor in one-pot reductive amination of aldehydes with nitroarenes, employing heterogeneous catalysts like AgPd alloy nanoparticles. acs.orgrsc.org
| Reaction Type | Substrates | Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| N-Formylation | Primary/Secondary Amines | Formic Acid (catalyst-free) | Sustainable C1 source; high yields for various amines. | acs.orgacs.org |
| N-Formylation | Aromatic/Aliphatic Amines | Aqueous 85% Formic Acid / Toluene | Practical procedure, no need for anhydrous conditions, selective N-formylation. | scispace.com |
| N-Formylation | Aromatic/Primary/Secondary Amines | Formic Acid / ZnO | Lewis acid catalysis; solvent-free conditions. | nih.gov |
| Reductive Amination (Leuckart-Wallach Type) | Ketones, Amines | Formic Acid / BF₃⋅Et₂O | Metal-free catalysis; broad substrate scope. | bohrium.comrsc.org |
| Reductive Amination | Aldehydes, Nitroarenes | Formic Acid / AgPd Nanoparticles | Heterogeneous catalysis; one-pot synthesis of secondary amines. | rsc.org |
Biochemical Pathways and Microbial Metabolism of Formate
Formate is a key one-carbon (1C) intermediate in the metabolism of most organisms, produced from a variety of metabolic sources. nih.govnih.gov In mammalian cells, the non-essential amino acid serine is a major source of formate. nih.govnih.gov Through the action of serine hydroxymethyltransferase (SHMT), serine is catabolized to glycine (B1666218), with the one-carbon unit being transferred to tetrahydrofolate (THF). nih.govresearchgate.net This process, occurring in both the mitochondria and cytoplasm, can lead to the release of formate, particularly from the mitochondria. rupress.orgresearchgate.net
Other sources of formate in mammals include the catabolism of glycine, choline, methionine, tryptophan, and methanol. nih.gov For instance, methanol, which can be a byproduct of gut microbiome metabolism, is metabolized in the liver to formaldehyde (B43269) and subsequently to formate. nih.gov
In anaerobic microbial systems, two primary pathways for formate production are prominent. One is the reduction of carbon dioxide (CO₂) catalyzed by the enzyme formate dehydrogenase (FDH). nih.gov The other major route is the cleavage of pyruvate (B1213749), the end product of glycolysis, by pyruvate formate-lyase (PFL). nih.gov This reaction splits pyruvate into formate and acetyl-CoA and is crucial for anaerobic metabolism in many bacteria. nih.gov
Once produced, formate is integrated into the central one-carbon metabolic network, primarily through the folate cycle. nih.gov It is the only non-tetrahydrofolate (THF)-linked intermediate in this network. nih.gov The key entry point for formate into the folate-dependent 1C pathway is its ATP-dependent ligation to THF, a reaction catalyzed by the enzyme formate-tetrahydrofolate ligase (FTL). frontiersin.orgwikiwand.comwikipedia.org This reaction produces 10-formyl-THF. wikiwand.comyeastgenome.org
10-formyl-THF is a crucial donor of one-carbon units for essential biosynthetic pathways. nih.gov Its primary functions include providing the carbon atoms for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. nih.gov It also participates in the formylation of initiator methionyl-tRNA in bacteria and organelles. frontiersin.org Mitochondrial formate production and its subsequent export to the cytoplasm serve to connect the mitochondrial and cytosolic folate pools, ensuring the distribution of one-carbon units for various cellular processes. rupress.org
Microorganisms capable of utilizing formic acid (formate) as a sole source of carbon and energy are known as formatotrophs. wikipedia.org These microbes play a significant role in biogeochemical cycles. The assimilation and dissimilation of formate involve several key metabolic pathways and enzymes.
Dissimilation (Oxidation): Many microbes oxidize formate to CO₂ to generate energy. This reaction is catalyzed by formate dehydrogenase (FDH), an enzyme that transfers electrons from formate to an electron acceptor, such as NAD⁺, a cytochrome, or ferredoxin. wikipedia.orgoup.com This oxidation is a vital step in energy production for many anaerobic and aerobic microorganisms. oup.comjksus.org For example, in E. coli, formate oxidation is linked to anaerobic nitrate (B79036) respiration. wikipedia.org
Assimilation (Fixation): For growth on formate, microbes must assimilate it into cellular biomass. Several natural pathways exist for this purpose:
Wood-Ljungdahl Pathway (Reductive Acetyl-CoA Pathway): Used by many anaerobic bacteria (acetogens), this pathway reduces CO₂ (which can be formed from formate oxidation) to a methyl group and combines it with another molecule of CO (also potentially from formate) and coenzyme A to form acetyl-CoA. wikipedia.orgwikiwand.com Acetyl-CoA is a central metabolic precursor for biosynthesis. Key enzymes include formate dehydrogenase, formate-tetrahydrofolate ligase, and acetyl-CoA synthase. wikipathways.orgresearchgate.net Some gut acetogens like Blautia species possess a functional Wood-Ljungdahl pathway that utilizes formate directly. nih.gov
Serine Cycle: Employed by some methylotrophs, this pathway assimilates formate (or formaldehyde derived from it) by combining it with glycine to form serine. The serine is then converted to other cellular components. researchgate.net
Reductive Glycine Pathway: This pathway involves the conversion of formate into glycine, which then enters central metabolism. researchgate.net
Due to the slow growth of many natural formatotrophs and the lack of genetic tools for their manipulation, significant research has focused on engineering industrially relevant microorganisms like Escherichia coli and Saccharomyces cerevisiae to utilize formic acid. researchgate.netnih.gov This has led to the development of synthetic formatotrophs through the design and implementation of novel, "new-to-nature" metabolic pathways. nih.govnih.gov
The goal of these synthetic pathways is to convert formate into a central metabolic intermediate, such as pyruvate or acetyl-CoA, with high carbon and energy efficiency. acs.org Several innovative strategies have been developed:
Reductive Glycine Pathway (rGly): This synthetic, oxygen-tolerant pathway is considered one of the most efficient for formate assimilation. nih.gov It has been successfully engineered into E. coli, enabling the organism to grow on formate as a sole carbon source. nih.gov
Synthetic Acetyl-CoA (SACA) Pathway: This pathway was designed to produce one molecule of acetyl-CoA from two molecules of formate. It involves the synthesis of formaldehyde from formate, followed by the formation of glycolaldehyde and ultimately acetyl-CoA. nih.gov
Formolase (Fls) Pathway: This pathway also aims to produce a C2 intermediate from formate. However, the low activity of the key enzyme, formolase, has been a major drawback for in vivo applications. nih.gov
Synthetic Homoserine Cycle: This cycle is designed to be more energy-efficient than other pathways, producing one acetyl-CoA from two formate molecules while consuming less ATP and NADH. nih.gov
These rational metabolic engineering approaches are often combined with adaptive laboratory evolution (ALE) to optimize the engineered strains for faster growth and higher biomass yield on formate. nih.govnih.gov
| Pathway Name | Key Intermediate(s) | End Product | Key Features | Reference |
|---|---|---|---|---|
| Reductive Glycine Pathway (rGly) | Glycine, Serine | Pyruvate | Oxygen-tolerant; highly efficient; successfully engineered in E. coli. | nih.gov |
| Synthetic Acetyl-CoA (SACA) Pathway | Formaldehyde, Glycolaldehyde | Acetyl-CoA | Converts 2 formate to 1 acetyl-CoA; requires ATP and NADH. | nih.gov |
| Formolase (Fls) Pathway | Formaldehyde, Dihydroxyacetone (DHA) | DHAP | Low enzyme activity of formolase is a major limitation. | nih.gov |
| Synthetic Homoserine Cycle | Formaldehyde, Acetaldehyde | Acetyl-CoA | More energy-efficient than the modified serine cycle. | nih.gov |
Formic acid and its salts are widely used as feed additives in livestock production, particularly for pigs and poultry, to improve gut health and growth performance. nih.govdntb.gov.uafrontiersin.org Their primary mechanism of action is through the modulation of the gastrointestinal (GI) microbiome. researchgate.net
As an organic acid, formic acid has well-documented antimicrobial properties. frontiersin.org It can reduce the pH of the upper GI tract and can also penetrate the bacterial cell wall in its undissociated form. researchgate.net Once inside the more alkaline cytoplasm of the bacterium, the acid dissociates, lowering the internal pH and disrupting cellular functions, ultimately inhibiting or killing the bacterium.
Research has shown that formic acid can selectively inhibit the growth of pathogenic bacteria while having less of an effect on beneficial microbes. nih.gov
Pathogen Inhibition: Studies have consistently demonstrated that formic acid is effective at reducing the populations of pathogens like Salmonella species and coliform bacteria (such as enterotoxigenic E. coli) in the GI tract of pigs and poultry. nih.govfrontiersin.org
Beneficial Bacteria: The effect on beneficial bacteria, such as Lactobacilli, is less consistent. Some studies report no negative impact on lactobacilli counts, while others have noted a reduction, particularly when formic acid is used in blends with other organic acids. nih.gov
Environmental and Atmospheric Chemistry of Formic Acid
Formic acid (HCOOH) is the most abundant carboxylic acid in the Earth's atmosphere, playing a significant role in atmospheric chemistry, precipitation acidity, and the formation of secondary organic aerosols. acs.orgcopernicus.orgcopernicus.org Its ubiquitous presence and complex lifecycle, involving various sources, sinks, and multiphase chemistry, make it a subject of extensive research. nih.govchemistryviews.org
Atmospheric concentrations of formic acid exhibit considerable variability depending on location, season, and time of day. In remote marine air, average concentrations can be around 1.4 ppb, while in urban areas like Los Angeles, they can range from 2.7 to 5.8 ppb on average. thesalmons.org Summertime boundary layer concentrations in regions such as the US Southeast can average several parts-per-billion, with measurements near the surface around 2.5 ppb, decreasing to 0.25–0.7 ppb in the free troposphere. copernicus.orgcopernicus.org Peak 10-hour average concentrations as high as 40 ppb have been observed in areas downwind of urban centers. thesalmons.org
Satellite measurements, such as those from the Infrared Atmospheric Sounding Interferometer (IASI), have provided a global view of formic acid distribution, revealing similar abundance, distributions, and seasonality to acetic acid, which points to major common sources. aeris-data.fr These satellite observations, along with data from ground, ship, and aircraft campaigns, show that formic acid concentrations are generally underestimated by atmospheric models, particularly in the Northern midlatitudes. nih.govcopernicus.org The highest concentrations are often observed over tropical and boreal forests, reflecting large biogenic sources. aeronomie.be Spatially, concentrations tend to increase from coastal areas to inland, traffic-dense, and downwind locations. thesalmons.org Seasonally, concentrations often peak during the summer photochemical smog season in polluted environments, indicative of photochemical production. acs.orgthesalmons.org
Table 1: Atmospheric Concentrations of Formic Acid in Various Environments
| Environment | Average Concentration (ppb) | Peak Concentration (ppb) | Reference |
|---|---|---|---|
| Remote Marine Air | 1.4 | - | thesalmons.org |
| Los Angeles Urban Area | 2.7 - 5.8 | - | thesalmons.org |
| US Southeast (Summertime Boundary Layer) | ~2.5 (near surface) | - | copernicus.org |
| Downwind of Los Angeles (Tehachapi) | 18 (10-h average) | 40 (10-h average) | thesalmons.org |
| Yokohama, Japan (Urban) | 3.1 - 12.5 (30-min average) | - | thesalmons.org |
| Boston, USA (Urban) | 1.8 - 14.8 (6-h average) | - | thesalmons.org |
The atmospheric budget of formic acid is composed of direct emissions (primary sources) and in-situ chemical production (secondary sources). nih.gov Current models often underestimate formic acid concentrations, suggesting that its sources are not fully understood or quantified. copernicus.orgchemistryviews.orgaeronomie.be
Biogenic Sources: A significant portion of atmospheric formic acid is biogenic in origin. aeronomie.be Direct emissions from vegetation and soil contribute to its atmospheric load. nih.gov However, the dominant source is believed to be the secondary formation from the photochemical oxidation of biogenic volatile organic compounds (BVOCs), particularly isoprene (B109036) and terpenoids, released by plants. nih.govaeronomie.be The oxidation of isoprene is considered a predominant source of formic acid. copernicus.orgresearchgate.net Satellite data indicates that about 90% of the formic acid produced annually is biogenic, with tropical and boreal forests being major source regions. aeronomie.be
Anthropogenic Sources: Direct anthropogenic emissions stem from biomass burning, biofuel and fossil fuel combustion, and vehicle emissions. nih.govaeris-data.frcopernicus.org Biomass burning, especially residual smoldering combustion, is a major driver of formic acid seasonality in the tropics. aeris-data.fr In urban areas, vehicle emissions are a notable primary source. copernicus.org Secondary formation from anthropogenic precursors also occurs, such as the oxidation of acetylene. nih.gov
Secondary Formation: The majority of formic acid is produced through the photochemical oxidation of various precursors in the atmosphere. copernicus.orgnih.gov A recently identified and crucial secondary formation pathway involves the multiphase chemistry of formaldehyde. chemistryviews.orgnih.gov Formaldehyde hydrates in cloud droplets to form methanediol (B1200039), which can then be oxidized by OH radicals to produce formic acid. chemistryviews.orgucar.edu This pathway, particularly the outgassing of methanediol from warm cloud droplets followed by gas-phase oxidation, is thought to produce significantly more formic acid than all other previously known chemical sources combined, potentially reconciling the discrepancy between models and observations. chemistryviews.orgnih.gov The aging of organic aerosols has also been proposed as a substantial secondary source. nih.gov
Table 2: Estimated Global Sources of Formic Acid
| Source Category | Contribution | Key Precursors/Processes | Reference |
|---|---|---|---|
| Primary Sources | Direct emissions account for a smaller fraction. | Biomass burning, biofuel/fossil fuel combustion, soil and vegetation emissions. | nih.gov |
| Secondary Sources | Dominate the global budget. | Photochemical oxidation of isoprene, monoterpenes, and other BVOCs. | nih.govaeronomie.be |
| Multiphase processing of formaldehyde via methanediol in clouds. | chemistryviews.orgnih.gov | ||
| Oxidation of anthropogenic precursors like acetylene. | nih.gov | ||
| Aging of organic aerosols. | nih.gov |
The primary removal mechanisms for atmospheric formic acid are wet and dry deposition. copernicus.orgnih.gov These processes contribute to its relatively short atmospheric lifetime, which is estimated to be around two to four days. chemistryviews.orgcopernicus.orgnoaa.gov
Wet Deposition: Due to its high solubility in water, formic acid is efficiently scavenged from the atmosphere by precipitation (rain, clouds, fog). copernicus.org This process is a major sink and is a key reason for its contribution to acid rain. copernicus.org
Dry Deposition: Formic acid is also removed from the atmosphere through direct deposition onto surfaces like vegetation, soil, and water bodies. copernicus.org The efficiency of this process can be influenced by surface characteristics and atmospheric conditions. copernicus.orgcopernicus.org
Photochemical Oxidation: Formic acid can be oxidized in the gas phase by hydroxyl (OH) radicals. However, this process is relatively slow, with an estimated lifetime of about 25 days in the free troposphere, making it a less dominant sink compared to deposition. copernicus.org In the aqueous phase within clouds, reactions with OH radicals can both produce and destroy formic acid. nasa.gov
Uptake on Dust: Irreversible uptake of formic acid onto mineral dust particles is considered a minor sink in the global budget. copernicus.orgcopernicus.org
The representation of deposition processes in atmospheric models is a key area of uncertainty, and biases in these representations could mean that the missing source of formic acid is even larger than currently estimated. copernicus.orgcopernicus.org
Formic acid exists in the atmosphere in both the gas and particle (aerosol) phases. Its partitioning between these two phases is a crucial process that affects its atmospheric lifetime, transport, and impact on aerosol properties. acs.orgnsf.gov Generally, formic acid is dominated by the gas phase, with the particulate fraction being relatively small. acs.org For instance, in a suburban area of East China, the average particulate fraction was found to be 12.5 ± 4.9%. acs.org
The partitioning process is influenced by several factors:
Aerosol Water Content and pH: The partitioning of formic acid is strongly linked to the amount of liquid water present in aerosols and the aerosol's pH. acs.orgresearchgate.net As a weak acid, its partitioning into the aqueous phase of aerosols is enhanced by higher pH and greater aerosol water content. researchgate.net
Temperature: Lower temperatures can lead to a higher fraction of formic acid in the condensed phase due to reduced vapor pressure. researchgate.net
Organic Phase Partitioning: In addition to partitioning into the aqueous phase, formic acid can also partition into the organic phase of aerosols, particularly in colder seasons when aerosol water content may be lower. acs.org
Thermodynamic models often underestimate the concentration of particulate formic acid, suggesting that our understanding of the partitioning process is incomplete. acs.org Factors not always accounted for in models, such as the formation of organic salts and the unique chemical environment at the gas-aerosol interface, may play a significant role. acs.orgnsf.gov Due to its amphiphilic nature, formic acid tends to accumulate at the gas-aerosol interface, which can reduce the surface tension of the particle and affect cloud formation. nsf.govbohrium.com
Formic acid is a major contributor to the acidity of precipitation, especially in remote and non-urban areas where the influence of strong mineral acids (like sulfuric and nitric acid) is less pronounced. copernicus.orgthesalmons.orgaeronomie.be Along with acetic acid, it can account for over 60% of the free acidity in precipitation in these remote regions. copernicus.org Even in more polluted environments, its contribution can exceed 30%. copernicus.org
The presence of formic acid in the atmosphere facilitates the nucleation of cloud droplets, which ultimately fall as rain. chemistryviews.orgucar.edu Its high solubility allows it to be efficiently incorporated into cloud water, where it dissociates and releases hydrogen ions (H+), thereby lowering the pH of the cloud water and subsequent precipitation. copernicus.orgnih.gov An increase in the atmospheric burden of formic acid, as suggested by recent findings of a large missing source, leads to a reduction in the pH of clouds and rainwater. nih.gov For example, the larger formic acid emissions from forests are estimated to reduce rainwater pH by 0.25–0.5 over boreal forests during the summer. aeronomie.be
Computational and Theoretical Investigations of Formic Acid
Computational and theoretical studies have provided significant insights into the fundamental chemical properties and reaction dynamics of formic acid. These investigations complement experimental work and help to elucidate complex mechanisms at a molecular level.
Decomposition and Dissociation: The thermal decomposition of formic acid is a key area of theoretical study, particularly concerning its potential as a hydrogen storage material. nih.gov Formic acid can decompose through two main pathways: dehydrogenation (HCOOH → H₂ + CO₂) and dehydration (HCOOH → H₂O + CO). nih.gov Although dehydrogenation is thermodynamically more favorable, dehydration is often the major pathway. nih.gov Theoretical studies using graph theory have explored the chemical reaction networks to understand the factors controlling these competing processes. nih.gov Computational studies have also investigated the photodissociation dynamics of formic acid, identifying various pathways on its ground and excited state potential energy surfaces that lead to products like CO, CO₂, H₂O, and H₂. nih.gov These studies have examined the role of roaming mechanisms and conformational isomerism (cis- vs. trans-formic acid) in determining the branching ratios of the products. nih.gov
Catalytic and Surface Chemistry: Density Functional Theory (DFT) is widely used to study the adsorption and dissociation of formic acid on various catalytic surfaces, including metals (like Pt, Pd, Au) and metal oxides. researchgate.netacs.org These studies are crucial for understanding its role in electrocatalysis, particularly for formic acid fuel cells. rsc.org Theoretical models have been used to evaluate reaction pathways for formic acid oxidation on platinum electrodes, revealing complex, potential-dependent mechanisms that help to rationalize conflicting experimental observations. acs.org These calculations provide detailed information on the energies and structures of intermediates and transition states under different environmental conditions, such as the presence of a water layer. acs.org
Reaction Mechanisms: Computational chemistry is employed to investigate the mechanisms of formic acid formation and reaction in the atmosphere. For example, theoretical calculations have supported the importance of the reaction between formic acid and the hydroxyl radical (OH), suggesting a negative temperature dependence for this reaction. nih.gov These theoretical insights are essential for refining the chemical mechanisms used in atmospheric models.
Density Functional Theory (DFT) Studies on Formic Acid Adsorption Phenomena
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the adsorption of formic acid on various surfaces at the atomic level. These studies provide fundamental insights into interfacial chemistry, which is crucial for applications in catalysis, corrosion, and environmental science.
Recent DFT studies have explored the adsorption behavior of formic acid on hydro-garnet compounds, which are considered promising adsorbents for humic acid from aqueous environments. acs.orgnih.gov Since humic acid is a complex mixture, formic acid is often used as a model molecule in these computations due to its carboxylic acid functional group and manageable computational cost. acs.orgnih.gov Research indicates that the adsorption energies of formic acid on hydro-garnets are lower (more stable) compared to other materials like platinum and kaolinite, suggesting a strong affinity. acs.orgnih.gov Furthermore, by adjusting the composition of the hydro-garnet, specifically the ratio of silicate (B1173343) to hydroxide (B78521) groups, it is possible to achieve selective adsorption of formic acid over water molecules. acs.orgnih.gov
The adsorption and subsequent decomposition of formic acid on metal surfaces are also areas of active research. A study on the Cu(111) surface highlighted the importance of including van der Waals (vdW) corrections in DFT calculations to accurately predict adsorption energies. aip.orgresearchgate.net Standard DFT functionals like the Perdew-Burke-Ernzerhof (PBE) functional were found to underestimate the adsorption energy, while vdW-inclusive functionals provided results in better agreement with experimental data. aip.orgresearchgate.net These studies also investigate the energetics of different adsorption configurations, such as parallel, CH-perpendicular, and OH-perpendicular orientations of the formic acid molecule relative to the copper surface. aip.orgresearchgate.net
Table 1: Comparison of Formic Acid Adsorption Energies on Various Surfaces
| Adsorbent Surface | Computational Method | Key Finding |
|---|---|---|
| Hydro-garnet compounds | First-principles DFT | Lower (more stable) adsorption energies compared to platinum and kaolinite. acs.orgnih.gov |
| Cu(111) | DFT with vdW corrections (PBE-D2, vdW-DFs) | Standard PBE functional underestimates adsorption energy; vdW corrections are crucial for accurate results. aip.orgresearchgate.net |
Quantum Chemical Calculations of Formic Acid Decomposition and Reaction Mechanisms
Quantum chemical calculations have been instrumental in elucidating the complex mechanisms of formic acid decomposition. These theoretical studies provide detailed energetic landscapes of the reaction pathways, helping to understand how formic acid breaks down under different conditions.
The unimolecular decomposition of formic acid is known to proceed through two main channels: dehydration to produce carbon monoxide (CO) and water (H₂O), and decarboxylation to yield carbon dioxide (CO₂) and hydrogen (H₂). nycu.edu.tw Computational studies have shown that the dehydration pathway, originating from the Z conformer of formic acid, is generally the dominant route, while decarboxylation from the E conformer is less favorable. nycu.edu.tw The calculated rate constants and the CO/CO₂ product ratio from these studies show good agreement with experimental data. nycu.edu.tw
The influence of catalysts, particularly water, on the decomposition mechanism has also been a focus of quantum chemical investigations. It has been found that water molecules can significantly lower the activation energies for both dehydration and decarboxylation. nih.gov Interestingly, while dehydration is the major pathway in the gas phase without a catalyst, the presence of water, either in the gas phase or in an aqueous environment, shifts the preference towards the decarboxylation channel. nih.gov
Recent photolysis experiments have suggested the involvement of a "roaming" mechanism in the CO-forming pathway of formic acid decomposition. acs.org Computational studies using direct dynamics simulations are being employed to investigate the dynamic features of these and other dissociation pathways on the ground state potential energy surface. acs.org These simulations can track the movement of atoms during the reaction, providing a more complete picture than static calculations of reaction barriers.
Molecular Dynamics Simulations and Free-Energy Landscape Analysis for Formic Acid Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of formic acid systems, including their interactions with other molecules and their conformational changes over time. A key aspect of analyzing these complex simulations is the construction of a free-energy landscape (FEL). plos.orgnih.gov The FEL provides a map of the stable and metastable states of a system and the energy barriers between them, which is essential for understanding chemical processes like isomerization and aggregation. plos.org
MD simulations have been used to study the adsorption of water on formic acid aggregates across a range of temperatures relevant to tropospheric conditions. researchgate.net These simulations reveal a threshold temperature that depends on the water content. researchgate.net Below this temperature, water molecules adsorb onto a solid formic acid grain. researchgate.net Above it, liquid-like mixed aggregates of formic acid and water are formed. researchgate.net This has implications for the role of formic acid in atmospheric aerosol formation and cloud condensation.
The analysis of MD trajectories to generate a FEL often involves techniques like Principal Component Analysis (PCA) and structural clustering. nih.gov PCA helps to reduce the dimensionality of the complex motions within the simulation, identifying the most significant collective movements. nih.gov By plotting the free energy as a function of these principal components, a visual representation of the energy landscape can be created, showing the various conformational basins and the transition paths between them. plos.orgreadthedocs.io This integrated approach allows researchers to identify the most representative structures and understand the dynamics of the system. nih.gov
Computational Design and Optimization of Formic Acid Catalysts
Computational chemistry plays a pivotal role in the rational design and optimization of catalysts for reactions involving formic acid, such as its decomposition for hydrogen storage or its synthesis from CO₂ reduction. researchgate.netpnnl.gov These computational approaches enable the screening of new catalyst materials and the development of a deeper understanding of what makes a catalyst effective at the atomic level. pnnl.gov
First-principles calculations, based on DFT, are used to elucidate the reaction mechanisms of CO₂ reduction to formic acid on various catalyst surfaces, such as those based on nickel. researchgate.net These studies can identify the origin of catalyst poisoning, for instance by carbon monoxide, and propose strategies to mitigate it. researchgate.net By establishing design criteria based on the calculated energetics of reaction intermediates, computational screening can identify promising new catalyst compositions, such as near-surface alloys, that exhibit high selectivity and reactivity. researchgate.net
For the decomposition of formic acid, DFT and microkinetic modeling are combined to study reaction trends across different transition metal surfaces. wisc.edu This allows for the identification of key descriptors that correlate with catalytic activity and selectivity. Microkinetic modeling has been used to understand the performance of platinum catalysts for formic acid decomposition. acs.orgnih.gov These computational tools are not only used to understand existing catalysts but also to predict the performance of new materials, guiding experimental efforts. acs.orgnih.gov For example, computational studies have explored the use of ruthenium nanoparticles and single-atom alloys as potential catalysts. nih.govnih.gov
Table 2: Computational Approaches in Formic Acid Catalyst Design
| Catalytic Process | Computational Method | Objective and Findings |
|---|---|---|
| CO₂ Reduction to Formic Acid | First-principles calculations (DFT) | Elucidate reaction mechanisms on Ni-based catalysts, understand CO poisoning, and screen for novel near-surface alloys with high selectivity. researchgate.net |
| Formic Acid Decomposition | DFT, Microkinetic Modeling | Study trends on transition metal surfaces, understand performance of Pt catalysts, and guide the design of new catalysts like single-atom alloys. wisc.eduacs.orgnih.gov |
| Selective Hydrogenation | DFT calculations | Understand the adsorption of formic acid on Ru nanoparticles to develop adaptive catalytic systems. nih.gov |
Advanced Analytical Methodologies for Formic Acid
Chromatographic Techniques for Formic Acid Determination (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for the determination of formic acid in various matrices. ukm.myresearchgate.net
In HPLC, formic acid can be analyzed using a C18 column with a mobile phase that is often a dilute aqueous solution of an acid like sulfuric acid or, in many cases, just water. ukm.mychromforum.org Detection is typically achieved using a UV detector at a low wavelength, around 210 nm. chromforum.org One of the challenges in HPLC analysis of simple organic acids is their poor retention on standard reversed-phase columns. To address this, specialized columns designed for organic acid analysis or mixed-mode columns that combine reversed-phase and anion-exchange mechanisms can be employed. chromforum.org
Formic acid is a very common mobile phase additive in reversed-phase LC-MS, particularly for analyses in positive ionization mode. researchgate.netuniud.it It helps to control the pH of the mobile phase and provides a source of protons to facilitate the formation of protonated molecular ions ([M+H]⁺), which are readily detected by the mass spectrometer. researchgate.netuniud.it The use of a low concentration of formic acid (e.g., 0.1%) can also improve the peak shape of other analytes in the separation. researchgate.net However, it's important to note that formic acid can sometimes cause ion suppression in negative ionization mode. researchgate.netuniud.it
Table 3: Common Parameters in Chromatographic Analysis of Formic Acid
| Technique | Stationary Phase (Column) | Mobile Phase | Detection Method |
|---|---|---|---|
| HPLC | C18, specialized organic acid columns, or mixed-mode WAX-1 | Dilute aqueous acid (e.g., 0.005 N H₂SO₄) or water | UV (approx. 210 nm) or conductivity detector ukm.mychromforum.org |
| LC-MS | Reversed-phase (e.g., C18) | Aqueous solution with formic acid (e.g., 0.1%) and an organic modifier (e.g., acetonitrile (B52724) or methanol) | Mass Spectrometry (often in positive electrospray ionization mode) researchgate.net |
Spectroscopic Detection Approaches for Formic Acid
While often coupled with chromatographic separation, spectroscopic methods can also be used for the detection and quantification of formic acid.
UV-Vis spectroscopy is a common detection method in HPLC, as mentioned previously. The carboxyl group in formic acid absorbs UV light at low wavelengths, typically between 204-220 nm. researchgate.net This principle can be used to quantify the concentration of formic acid in a sample after it has been separated from other components. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing formic acid, especially for detecting trace amounts in complex matrices like pharmaceutical excipients. nih.gov Since formic acid itself is not ideal for direct GC analysis, a derivatization step is often employed. For example, formic acid can be converted to ethyl formate by reacting it with acidified ethanol. nih.gov This more volatile derivative can then be readily separated by GC and detected with high specificity and sensitivity using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced quantification. nih.gov The limit of quantitation for formic acid using this headspace GC-MS method can be as low as 0.5 parts per million (ppm). nih.gov
Innovative Sample Preparation and Extraction Methods for Formic Acid Analysis
The accurate analysis of formic acid, especially at trace levels, necessitates effective sample preparation and extraction techniques to concentrate the analyte and remove interfering matrix components. Innovations in this area have focused on improving efficiency, reducing solvent consumption, and enhancing sensitivity.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that has been successfully applied to the analysis of formic acid. nih.gov SPME utilizes a coated fiber to extract and concentrate analytes from a sample. For formic acid, which is a volatile compound, headspace SPME is often employed, where the fiber is exposed to the vapor phase above the sample. This method combines sampling, isolation, and enrichment into a single step, offering a sensitive and efficient alternative to traditional extraction methods. The use of an internal standard, such as [13C]formic acid, in conjunction with SPME and gas chromatography-mass spectrometry (GC-MS) allows for precise quantification. nih.gov
Derivatization is another crucial technique, particularly for gas chromatography (GC) analysis. Formic acid, being a polar carboxylic acid, exhibits low volatility and can interact with the GC column, leading to poor chromatographic performance. colostate.edulibretexts.org Derivatization chemically converts formic acid into a more volatile and less polar derivative, typically an ester. colostate.edulibretexts.org This process, known as esterification, can be achieved using various alkylating agents. libretexts.org For instance, the classical derivatization method using 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been adapted for the concurrent measurement of formic acid and carbonyls in air samples. nih.gov The derivatized products can then be readily analyzed by GC or high-performance liquid chromatography (HPLC). colostate.edulibretexts.org
Table 2: Comparison of Innovative Sample Preparation Methods for Formic Acid
| Method | Principle | Advantages | Key Considerations | Source(s) |
| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs and concentrates formic acid from the sample headspace. | Solvent-free, sensitive, combines extraction and concentration. | Requires optimization of fiber coating, time, and temperature. | nih.gov |
| Derivatization | Chemical conversion of formic acid into a more volatile and less polar derivative (e.g., an ester). | Improves volatility and chromatographic performance for GC analysis; enhances detection. | May require additional sample cleanup steps; completeness of the reaction is crucial. | colostate.edulibretexts.orgnih.gov |
Emerging Applications of Formic Acid in Advanced Chemical and Energy Systems
Formic Acid as a Renewable C1 Feedstock for Organic and Fine Chemical Synthesis
Formic acid is increasingly recognized as a vital and sustainable C1 building block in organic synthesis. researchgate.netvupas.eu As the simplest carboxylic acid, it serves as a versatile and less toxic alternative to other C1 sources like carbon monoxide (CO) or formaldehyde. researchgate.netresearchgate.net Its utility stems from its ability to act as a source for formyl groups, a methylating agent for amines, and a surrogate for CO in carbonylation reactions. researchgate.net
In contemporary research, formic acid is employed in a variety of transition-metal-catalyzed reactions. For example, it can be used for the direct carboxylation of allylic alcohols to produce β,γ-unsaturated carboxylic acids, a process that generates CO in situ under mild conditions, thereby avoiding the handling of high-pressure CO gas. researchgate.net Furthermore, copper-catalyzed protocols have been developed for the reductive methylation of amines using formic acid as the C1 source. researchgate.net This method is particularly significant as it represents an indirect pathway for the utilization of carbon dioxide (CO2), since formic acid can be readily produced from CO2 hydrogenation. researchgate.netrsc.orgresearchgate.net Ruthenium-based catalysts have also shown efficacy in using formic acid as a C1 building block for the synthesis of formaldehyde surrogates like dialkoxymethanes. d-nb.inforesearchgate.net
The diverse applications highlight formic acid's role as an economical and practical reagent in creating complex molecules, aligning with the principles of green chemistry by providing a renewable pathway to valuable chemicals. vupas.euresearchgate.net
Formic Acid as a Liquid Organic Hydrogen Carrier (LOHC)
Formic acid has emerged as a highly promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transportation of hydrogen. stanford.eduresearchgate.netmdpi.com It is a stable, non-toxic, and non-flammable liquid at ambient conditions, which contains 4.4% hydrogen by weight and has a high volumetric hydrogen capacity of 53.4 g/L. stanford.edu The stored hydrogen can be released on demand through a catalytic dehydrogenation reaction, which produces high-purity hydrogen and carbon dioxide. stanford.eduresearchgate.net
HCOOH --(Catalyst)--> H2 + CO2 stanford.edu
A critical aspect of this technology is the development of efficient and selective catalysts that favor the dehydrogenation pathway over the dehydration pathway (HCOOH → H2O + CO), as even trace amounts of CO can poison the platinum-based anodes used in fuel cells. stanford.edu Significant progress has been made in developing both homogeneous and heterogeneous catalysts, often based on noble metals like ruthenium, rhodium, and iridium, that exhibit high activity and selectivity for formic acid dehydrogenation. researchgate.netkaust.edu.saresearchgate.net
The hydrogen generation can be reversed by the hydrogenation of the co-product, CO2, back to formic acid, establishing a carbon-neutral cycle. stanford.eduresearchgate.net This reversibility makes the formic acid LOHC system a key component in a potential hydrogen economy, linking renewable energy sources with hydrogen utilization technologies. researchgate.netmdpi.comh2knowledgecentre.com
Formic Acid for Syngas Storage and Delivery
Beyond its role as a pure hydrogen carrier, formic acid can also serve as a liquid, transportable source for synthesis gas (syngas), a crucial feedstock in the chemical industry composed of a mixture of hydrogen (H2) and carbon monoxide (CO). stanford.eduacs.org The composition of the gas released from formic acid decomposition can be tailored by controlling the reaction conditions and catalyst selection. acs.org
As previously mentioned, the decomposition of formic acid can proceed via two main pathways:
Dehydrogenation: HCOOH → H2 + CO2
Dehydration (Decarbonylation): HCOOH → H2O + CO acs.org
By manipulating these pathways, the H2:CO ratio in the resulting gas stream can be adjusted. Research has shown that by co-feeding formic acid into a steam reforming of methane (SRM) process, the typically high H2:CO ratio of syngas from SRM can be lowered to values between one and three. acs.org This adjustability is highly desirable, as different industrial processes, such as Fischer-Tropsch synthesis or methanol production, require syngas with specific H2:CO ratios. acs.org Therefore, formic acid acts as a convenient and storable liquid carrier for both H2 and CO, providing flexibility for on-demand syngas production. researchgate.net
Formic Acid as a Model Fuel in Electrocatalytic Fuel Cell Research
Formic acid is extensively used as a model fuel in fundamental electrocatalysis studies and in the development of direct formic acid fuel cells (DFAFCs). researchgate.netrsc.orgrsc.org DFAFCs are attractive energy conversion devices due to the high energy density of formic acid, low fuel crossover through the polymer electrolyte membrane, and faster oxidation kinetics compared to methanol. researchgate.netresearchgate.net
The electro-oxidation of formic acid (FAO) at the fuel cell anode is a key reaction that has been studied in depth. It can proceed through two primary pathways on catalyst surfaces like platinum (Pt) and palladium (Pd): researchgate.netmdpi.com
Direct Pathway (Dehydrogenation): HCOOH → CO2 + 2H+ + 2e-
Indirect Pathway (Dehydration): HCOOH → COads + H2O, followed by COads + H2O → CO2 + 2H+ + 2e-
The indirect pathway involves the formation of adsorbed carbon monoxide (COads), which is a strong poison for Pt catalysts and significantly hinders the fuel cell's performance. researchgate.netmdpi.com Palladium and its alloys have shown superior catalytic activity for FAO compared to pure platinum because they predominantly favor the direct dehydrogenation pathway, thus exhibiting higher CO tolerance. researchgate.netmdpi.com Research in this field focuses on designing novel nanocatalysts with tailored geometric and electronic structures to enhance activity, stability, and selectivity for the direct oxidation pathway, thereby improving the efficiency and commercial viability of DFAFCs. rsc.orgresearchgate.net
1,3,4 Trichlorobutan 2 Ol: Research Directions
Synthetic Strategies and Stereoselective Approaches to Chlorinated Butanols
The synthesis of chlorinated butanols like 1,3,4-trichlorobutan-2-ol presents unique challenges due to the need for regioselective and stereoselective introduction of chlorine atoms and the hydroxyl group.
Total Synthesis and Derivatization of 1,3,4-Trichlorobutan-2-ol
The total synthesis of 1,3,4-trichlorobutan-2-ol is not extensively documented in the literature, but plausible synthetic routes can be devised based on established organic chemistry principles. A logical approach would involve the chlorination of a butanol derivative or the construction of the carbon skeleton from smaller chlorinated precursors.
One potential strategy could start from but-3-en-2-ol. The reaction sequence might involve:
Chlorination of the double bond: Treatment with chlorine (Cl₂) would yield a dichlorinated butanol.
Hydroxyl-directed chlorination: Subsequent selective chlorination of one of the methyl or methylene (B1212753) groups, potentially via a radical mechanism, could be challenging but necessary.
Alternatively, an aldol-type condensation of chlorinated aldehydes or ketones could be envisioned to construct the carbon backbone with the required functionalities already in place.
Derivatization of 1,3,4-trichlorobutan-2-ol would primarily involve reactions of its hydroxyl group. Standard reactions for alcohols, such as esterification or etherification, would yield a variety of derivatives. For instance, reaction with an acyl chloride (R-COCl) in the presence of a base would produce the corresponding ester.
Approaches to Stereoisomers and Enantioselective Synthesis
1,3,4-Trichlorobutan-2-ol possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The development of stereoselective and enantioselective synthetic methods is a key area of research for such molecules.
Approaches to achieve this include:
Chiral pool synthesis: Starting from a readily available chiral precursor.
Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For example, an asymmetric reduction of a corresponding ketone, 1,3,4-trichlorobutan-2-one, could provide enantiomerically enriched 1,3,4-trichlorobutan-2-ol.
Diastereoselective reactions: Utilizing substrate control, where the existing stereochemistry in a molecule directs the formation of a new stereocenter.
The synthesis of specific stereoisomers is crucial for applications where biological activity is dependent on the precise three-dimensional arrangement of atoms.
Chemical Reactivity and Mechanistic Investigations of 1,3,4-Trichlorobutan-2-ol
The reactivity of 1,3,4-trichlorobutan-2-ol is governed by the presence of the hydroxyl group and the three chlorine atoms, which can act as leaving groups in substitution and elimination reactions.
Nucleophilic Substitution Reactions of Chlorine Atoms
The chlorine atoms in 1,3,4-trichlorobutan-2-ol are susceptible to nucleophilic substitution. The rate and mechanism (Sₙ1 or Sₙ2) of these reactions would depend on the position of the chlorine atom (primary at C4 vs. secondary at C1 and C3) and the reaction conditions (nucleophile, solvent, temperature).
The hydroxyl group can influence these reactions. It can act as an internal nucleophile, potentially leading to the formation of cyclic ethers (epoxides or oxetanes), or it can be deprotonated to form an alkoxide, which can then participate in intramolecular reactions. The reactivity of alkyl halides in nucleophilic substitution generally follows the order of primary > secondary > tertiary for Sₙ2 reactions and tertiary > secondary > primary for Sₙ1 reactions.
| Position of Chlorine | Expected Substitution Mechanism | Potential Products with Nucleophile (Nu⁻) |
| C1 (secondary) | Sₙ1 or Sₙ2 | 1-Nu-3,4-dichlorobutan-2-ol |
| C3 (secondary) | Sₙ1 or Sₙ2 | 3-Nu-1,4-dichlorobutan-2-ol |
| C4 (primary) | Primarily Sₙ2 | 4-Nu-1,3-dichlorobutan-2-ol |
Elimination Reactions Leading to Unsaturated Chlorinated Compounds
Treatment of 1,3,4-trichlorobutan-2-ol with a base can induce elimination reactions (E1 or E2), where a chlorine atom and a hydrogen atom from an adjacent carbon are removed to form a double bond. The regioselectivity of these eliminations would be of interest, with Zaitsev's rule generally predicting the formation of the more substituted alkene.
For example, elimination of HCl could lead to various chlorinated butene-ols. The specific product would depend on which chlorine atom is removed and which adjacent proton is abstracted by the base. The E2 mechanism is favored by strong, bulky bases and proceeds via an anti-periplanar transition state. libretexts.org The E1 mechanism, which involves a carbocation intermediate, is more common for tertiary and secondary substrates in the presence of a weak base or heat. lumenlearning.com
Oxidation and Reduction Chemistry of Halogenated Alcohols
The secondary alcohol group in 1,3,4-trichlorobutan-2-ol can be oxidized to a ketone, yielding 1,3,4-trichlorobutan-2-one. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). ucr.edu
Reduction of the chlorinated butanol could proceed in several ways:
Reduction of the alcohol: This is generally difficult as the hydroxyl group is a poor leaving group. It can be achieved by first converting the alcohol to a better leaving group (like a tosylate) and then treating it with a hydride source such as lithium aluminum hydride (LiAlH₄).
Reductive dehalogenation: The chlorine atoms can be removed by reaction with reducing agents such as sodium or calcium in a lower alcohol. This process would replace the chlorine atoms with hydrogen atoms.
| Reaction Type | Reagent | Functional Group Transformation |
| Oxidation | Pyridinium chlorochromate (PCC) | Secondary alcohol to ketone |
| Reduction (of C-Cl bonds) | Na in ethanol | C-Cl to C-H |
| Reduction (of C-OH) | 1. TsCl, pyridine (B92270) 2. LiAlH₄ | C-OH to C-H |
Mechanistic Pathways Involving Hydroxyl and Halogen Functionalities
The reactivity of 1,3,4-trichlorobutan-2-ol is dictated by the interplay between its secondary alcohol group and the three chlorine atoms. These functionalities can participate in a variety of reaction mechanisms, often influenced by the reaction conditions.
The hydroxyl group is a key site for several transformations. As a secondary alcohol, it can undergo oxidation to form the corresponding ketone, 1,3,4-trichlorobutan-2-one. This reaction typically proceeds with common oxidizing agents like chromates or permanganates. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating dehydration (elimination) reactions to yield chlorinated butene isomers or substitution reactions (SN1 or SN2) with nucleophiles. libretexts.orgmsu.edu For instance, reaction with hydrohalic acids (HX) can replace the -OH group with another halogen. libretexts.org
The halogen functionalities (chlorine atoms) are susceptible to nucleophilic substitution and elimination reactions. The carbon-chlorine bonds are polar, rendering the carbon atoms electrophilic. Strong nucleophiles can displace the chloride ions, particularly at the primary (C-4) and secondary (C-3) positions. The rate and mechanism (SN1 or SN2) would depend on the solvent, nucleophile strength, and steric hindrance. libretexts.org Furthermore, in the presence of a strong base, 1,3,4-trichlorobutan-2-ol can undergo dehydrochlorination, an elimination (E2) reaction where a proton and an adjacent chloride ion are removed to form an alkene. The specific isomer formed would be governed by regiochemical rules such as Zaitsev's rule.
The interaction between the hydroxyl and chloro groups can lead to intramolecular reactions. For example, under basic conditions, the alkoxide formed by deprotonating the hydroxyl group could act as an internal nucleophile, potentially displacing an adjacent chlorine atom to form a chlorinated epoxide.
Computational Modeling and Spectroscopic Elucidation of 1,3,4-Trichlorobutan-2-ol
Theoretical and spectroscopic methods are indispensable for understanding the three-dimensional structure, stability, and electronic properties of 1,3,4-trichlorobutan-2-ol.
Due to the presence of multiple single bonds, 1,3,4-trichlorobutan-2-ol can exist in various conformations. Computational studies on structurally similar small chlorinated alcohols, such as 1,3-dichloro-2-propanol, have shown that non-planar gauche structures are often energetically favored over planar cis or trans conformations. researchgate.net This preference is typically attributed to stabilizing intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and a nearby chlorine atom (O-H···Cl). researchgate.net
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. acs.org For 1,3,4-trichlorobutan-2-ol, DFT calculations with appropriate basis sets (like 6-311+G**) can be employed to determine a range of molecular properties. researchgate.net
These calculations can optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles for the most stable conformers. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these orbitals can reveal the most likely sites for nucleophilic and electrophilic attack.
Table 1: Properties of 1,3,4-Trichlorobutan-2-ol Investigated by Quantum Chemical Calculations
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | Calculation of the lowest energy three-dimensional arrangement of atoms, including bond lengths and angles. | Provides the most stable structure and conformational details. |
| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations, which correspond to peaks in an IR spectrum. | Aids in the assignment of experimental IR and Raman spectra. |
| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity, stability, and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, showing charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. | Quantifies the strength and nature of stabilizing interactions within the molecule. |
While specific experimental spectra for 1,3,4-trichlorobutan-2-ol are not widely published, its structural features can be predicted from standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. researchgate.net C-H stretching vibrations would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain complex signals corresponding to C-O stretching, C-C stretching, and C-H bending vibrations. Strong absorption bands in the 600-800 cm⁻¹ range are expected due to the C-Cl stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would be complex due to the presence of two chiral centers. The proton on the hydroxyl group (-OH) would appear as a broad singlet, its chemical shift being dependent on concentration and solvent. The protons on the carbon chain (-CH₂Cl, -CHCl-, -CH(OH)-, -CHCl-) would exhibit distinct signals with complex splitting patterns (multiplets) due to coupling with neighboring protons.
¹³C NMR: Four distinct signals are expected, one for each carbon atom in the butanol chain. The chemical shifts would be influenced by the attached electronegative atoms (Cl and O), with the carbon bearing the hydroxyl group (C-2) and those bearing chlorine atoms (C-1, C-3, C-4) being shifted downfield.
Mass Spectrometry (MS): The mass spectrum would not show a single molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic cluster of peaks would be observed for the molecular ion and any chlorine-containing fragments. The fragmentation pattern would likely involve the loss of HCl, H₂O, chlorine radicals (Cl•), and cleavage of the carbon-carbon bonds.
Table 2: Predicted Spectroscopic Data for 1,3,4-Trichlorobutan-2-ol
| Technique | Expected Feature | Approximate Position |
|---|---|---|
| IR Spectroscopy | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |
| C-H stretch (alkane) | 2850-3000 cm⁻¹ | |
| C-Cl stretch | 600-800 cm⁻¹ (strong) | |
| ¹H NMR | -CH(OH)- and -CHCl- protons | ~3.5-4.5 ppm (multiplets) |
| -CH₂Cl protons | ~3.6-3.8 ppm (multiplet) | |
| ¹³C NMR | C-OH | ~60-80 ppm |
| C-Cl | ~40-70 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) Cluster | m/z 176, 178, 180, 182 (isotopic pattern for 3 Cl atoms) |
Environmental Pathways and Degradation Studies of Chlorinated Butanols
The environmental fate of chlorinated butanols is of interest due to the persistence and potential toxicity of many organochlorine compounds. Their degradation can occur through biotic or abiotic pathways.
Abiotic degradation involves chemical reactions that occur without the direct involvement of microorganisms. For chlorinated alkanes and alcohols like 1,3,4-trichlorobutan-2-ol, key abiotic mechanisms in environmental compartments such as water and soil include hydrolysis and elimination.
Hydrolysis: This is a reaction with water that results in the substitution of a chlorine atom with a hydroxyl group. The rate of hydrolysis for chlorinated alkanes is generally slow under ambient environmental conditions (neutral pH and temperature). researchgate.net However, the rate can be significantly influenced by pH, with faster degradation often observed under alkaline conditions. The hydrolysis of 1,3,4-trichlorobutan-2-ol would lead to the formation of chlorinated diols and triols, which are typically more water-soluble and less toxic.
Elimination (Dehydrochlorination): This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. This pathway is also generally slow in water but can be catalyzed by mineral surfaces in soil and sediment or accelerated at higher pH. nih.gov This would convert 1,3,4-trichlorobutan-2-ol into various isomers of dichlorobutene-ol.
Reductive Dechlorination: In anoxic (oxygen-free) environments, abiotic reduction can occur, mediated by naturally present minerals containing reduced metals like iron (Fe(II)), such as green rusts or iron sulfides. nih.govprovectusenvironmental.com In this process, the chlorinated compound accepts electrons from the reducing agent, and a chlorine atom is replaced by a hydrogen atom. This pathway is a significant degradation route for many highly chlorinated solvents. provectusenvironmental.com
The persistence of 1,3,4-trichlorobutan-2-ol in the environment will ultimately depend on a combination of these abiotic processes, as well as its susceptibility to microbial degradation, with residence times potentially being long due to the general recalcitrance of polychlorinated alkanes. researchgate.netnih.gov
Biotransformation and Microbial Degradation Processes
The biotransformation and microbial degradation of chlorinated aliphatic compounds are of significant environmental interest. While specific studies on 1,3,4-trichlorobutan-2-ol are not extensively documented, the metabolic pathways of structurally related chlorinated compounds provide a basis for understanding its potential microbial degradation. The presence of both hydroxyl and chloro- functional groups suggests that it may be susceptible to several enzymatic reactions.
Potential biotransformation pathways for 1,3,4-trichlorobutan-2-ol could involve two primary types of enzymatic reactions: dehalogenation and oxidation.
Dehalogenation: Microbial dehalogenases are enzymes capable of cleaving carbon-halogen bonds. This can occur through several mechanisms:
Hydrolytic dehalogenation: A hydroxyl group from a water molecule replaces a chlorine atom.
Reductive dehalogenation: A hydrogen atom replaces a chlorine atom. This is a common pathway for highly chlorinated compounds under anaerobic conditions. nih.gov
For 1,3,4-trichlorobutan-2-ol, the position of the chlorine atoms would influence the susceptibility to dehalogenase activity.
Oxidation: The secondary alcohol group in 1,3,4-trichlorobutan-2-ol can be a target for microbial oxidation. Alcohol dehydrogenases could oxidize the hydroxyl group to a ketone, forming 1,3,4-trichlorobutan-2-one. This transformation could potentially make the chlorine atoms more susceptible to subsequent enzymatic attack.
| Enzyme Class | Potential Reaction on 1,3,4-Trichlorobutan-2-ol | Potential Product |
| Dehalogenase | Removal of chlorine atoms | Dichlorinated or monochlorinated butanol derivatives |
| Alcohol Dehydrogenase | Oxidation of the secondary alcohol | 1,3,4-Trichlorobutan-2-one |
Advanced Analytical Methodologies for 1,3,4-Trichlorobutan-2-ol
The accurate detection and quantification of 1,3,4-trichlorobutan-2-ol in various matrices are crucial for research in both environmental and synthetic contexts. A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of such halogenated organic compounds.
Chromatographic Methods for Identification and Trace Detection
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds like 1,3,4-trichlorobutan-2-ol.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the identification and quantification of chlorinated compounds. nih.govresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data, which aids in structural elucidation and confirmation of the analyte's identity. For trace detection, selected ion monitoring (SIM) mode can be used to enhance sensitivity.
Gas Chromatography with Electron Capture Detection (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds, making it suitable for the trace analysis of 1,3,4-trichlorobutan-2-ol. chromatographyonline.com
Liquid chromatography (LC) techniques, such as high-performance liquid chromatography (HPLC), could also be employed, particularly if the compound is derivatized to improve its detection by UV or fluorescence detectors.
| Chromatographic Technique | Detector | Application for 1,3,4-Trichlorobutan-2-ol |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification. |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Trace-level detection. |
| High-Performance Liquid Chromatography (HPLC) | UV/Visible or Fluorescence | Analysis after derivatization. |
Spectroscopic Techniques for Quantification
Spectroscopic methods are invaluable for the structural characterization and quantification of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the molecular structure of 1,3,4-trichlorobutan-2-ol. The chemical shifts and coupling patterns of the protons and carbons would be indicative of the connectivity of the atoms and the presence of the electron-withdrawing chlorine atoms. While NMR is generally less sensitive than chromatographic methods for quantification, it is a powerful tool for structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of 1,3,4-trichlorobutan-2-ol would be expected to show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and absorptions corresponding to C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region). libretexts.orgdocbrown.infodocbrown.info
| Spectroscopic Technique | Information Obtained | Expected Spectral Features for 1,3,4-Trichlorobutan-2-ol |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure | Characteristic chemical shifts and coupling constants for protons and carbons adjacent to chlorine and hydroxyl groups. |
| Infrared (IR) Spectroscopy | Functional group identification | Broad O-H stretching band, C-H stretching and bending bands, and C-Cl stretching bands. |
Development of Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to produce a new compound that has properties more suitable for a particular analytical method. libretexts.org For 1,3,4-trichlorobutan-2-ol, derivatization can be employed to:
Increase Volatility and Thermal Stability for GC Analysis: The hydroxyl group of the alcohol can be converted to a less polar and more volatile group, such as a silyl (B83357) ether (e.g., by reaction with a silylating agent like BSTFA) or an ester.
Enhance Detector Response: Derivatization with a reagent containing a chromophore or fluorophore can significantly improve the sensitivity of detection in HPLC with UV or fluorescence detectors.
The choice of derivatization reagent and reaction conditions would need to be optimized to ensure a complete and reproducible reaction.
| Derivatization Strategy | Reagent Example | Purpose |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC analysis. |
| Acylation | Heptafluorobutyric anhydride (B1165640) | Enhance detection by GC-ECD. |
| Esterification | Chromophoric or fluorophoric acid chloride | Enhance detection by HPLC-UV/Fluorescence. |
Potential Applications of 1,3,4-Trichlorobutan-2-ol in Organic Synthesis
The presence of multiple reactive sites—a secondary hydroxyl group and three chlorine atoms—makes 1,3,4-trichlorobutan-2-ol a potentially useful building block in organic synthesis.
Use as a Building Block in Complex Organic Molecule Synthesis
1,3,4-Trichlorobutan-2-ol possesses several features that could be exploited in the synthesis of more complex molecules:
Chiral Center: The carbon atom bearing the hydroxyl group is a chiral center. If 1,3,4-trichlorobutan-2-ol can be obtained in an enantiomerically pure form, it could serve as a chiral building block for the synthesis of stereochemically defined molecules. nih.govresearchgate.net
Functional Group Interconversions:
The secondary alcohol can be oxidized to a ketone.
The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
The chlorine atoms can be substituted by various nucleophiles to introduce new functional groups. nih.gov The differing reactivity of the chlorine atoms at positions 1, 3, and 4 could potentially allow for selective transformations.
These functionalities could enable the construction of a variety of organic structures, including substituted butanols, butanones, and heterocyclic compounds. The specific synthetic routes would depend on the target molecule and the desired chemical transformations.
Precursor for Specialty Chemicals and Fine Chemicals
Formic acid; 1,3,4-trichlorobutan-2-ol, a polyhalogenated alcohol, holds potential as a precursor in the synthesis of various specialty and fine chemicals. Its value in this regard stems from the presence of multiple reactive sites: a secondary alcohol group and three chlorine atoms at different positions on the butane (B89635) backbone. These functional groups allow for a range of chemical transformations, enabling the construction of more complex molecular architectures.
Detailed research into the specific applications of 1,3,4-trichlorobutan-2-ol as a synthetic precursor is not extensively documented in publicly available literature. However, based on established principles of organic chemistry, its structure suggests potential pathways to valuable intermediates. One of the most probable transformations for a chlorohydrin like 1,3,4-trichlorobutan-2-ol is its conversion into an epoxide through an intramolecular Williamson ether synthesis. This reaction typically involves treatment with a base, where the hydroxyl group is deprotonated to form an alkoxide, which then displaces an adjacent chlorine atom in an intramolecular nucleophilic substitution (SN2) reaction.
Given the structure of 1,3,4-trichlorobutan-2-ol, two possible epoxides could be formed, depending on which chlorine atom is displaced by the alkoxide at the C2 position. The formation of a three-membered oxirane ring is most likely to involve the chlorine at either the C1 or C3 position. The resulting dichlorinated epoxides are versatile intermediates for the synthesis of a variety of fine chemicals, including but not limited to, specialized polymers, agrochemicals, and pharmaceutical intermediates.
The reactivity of the remaining chlorine atoms on the epoxide ring would offer further opportunities for functionalization. These chlorine atoms can be substituted by various nucleophiles, leading to a diverse array of derivatives. For instance, reaction with amines could yield amino alcohols, while hydrolysis could produce diols. The strain of the epoxide ring makes it susceptible to ring-opening reactions, providing a route to introduce two new functionalities onto the carbon skeleton.
While direct experimental data on the use of 1,3,4-trichlorobutan-2-ol as a precursor is scarce, its potential can be inferred from the known chemistry of analogous chlorohydrins. The table below outlines the hypothetical, yet chemically plausible, transformation of 1,3,4-trichlorobutan-2-ol into dichlorinated butene oxide, a valuable intermediate for further synthesis.
Table 1: Plausible Synthesis of Dichlorinated Butene Oxide from 1,3,4-Trichlorobutan-2-ol
| Precursor | Reagent | Product | Reaction Type |
|---|---|---|---|
| 1,3,4-Trichlorobutan-2-ol | Base (e.g., NaOH) | Dichlorinated Butene Oxide | Intramolecular Williamson Ether Synthesis |
Further research into the reactivity of 1,3,4-trichlorobutan-2-ol is warranted to fully explore its potential as a building block in the synthesis of specialty and fine chemicals. The development of efficient and selective transformations of this polychlorinated alcohol could open new avenues for the production of novel and valuable chemical entities.
Interactions and Synergistic Research Between Formic Acid and 1,3,4 Trichlorobutan 2 Ol
Intermolecular Interactions and Adduct Formation
The initial interactions between formic acid and 1,3,4-trichlorobutan-2-ol are governed by the formation of non-covalent bonds, leading to the creation of adducts. These interactions are a prelude to any subsequent chemical reactions and can be characterized using both spectroscopic and computational methods.
Spectroscopic techniques are pivotal in identifying and characterizing the adducts formed between formic acid and 1,3,4-trichlorobutan-2-ol. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide detailed information about the structural changes that occur upon adduct formation.
In a hypothetical scenario of adduct formation, IR spectroscopy would be expected to show shifts in the characteristic vibrational frequencies of the functional groups involved. For instance, the O-H stretching frequency of the carboxylic acid group in formic acid and the alcohol group in 1,3,4-trichlorobutan-2-ol would likely broaden and shift to a lower wavenumber upon hydrogen bond formation. Similarly, the C=O stretching frequency of formic acid might experience a slight shift due to the change in the electronic environment.
NMR spectroscopy, particularly 1H and 13C NMR, would also reveal changes in the chemical shifts of the protons and carbons near the interaction sites. The acidic proton of formic acid and the hydroxyl proton of 1,3,4-trichlorobutan-2-ol would be particularly sensitive to hydrogen bonding, exhibiting downfield shifts.
The following table illustrates the expected shifts in key spectroscopic signals upon the formation of an adduct between formic acid and 1,3,4-trichlorobutan-2-ol.
| Spectroscopic Technique | Key Functional Group | Expected Shift upon Adduct Formation |
| Infrared (IR) | O-H stretch (Formic Acid) | Broadening and shift to lower wavenumber |
| O-H stretch (Alcohol) | Broadening and shift to lower wavenumber | |
| C=O stretch (Formic Acid) | Slight shift to lower wavenumber | |
| NMR (1H) | -COOH proton | Downfield shift |
| -OH proton | Downfield shift | |
| NMR (13C) | Carbonyl carbon | Slight upfield or downfield shift |
| Carbon bearing -OH | Slight upfield or downfield shift |
Computational chemistry offers a powerful tool to investigate the molecular interactions and hydrogen bonding between formic acid and 1,3,4-trichlorobutan-2-ol at an atomic level of detail. Quantum chemical calculations can be employed to determine the geometry, stability, and nature of the adducts formed.
Theoretical studies would likely focus on identifying the most stable conformations of the formic acid–1,3,4-trichlorobutan-2-ol complex. It is anticipated that the primary interaction would be a strong hydrogen bond between the carboxylic acid group of formic acid and the hydroxyl group of 1,3,4-trichlorobutan-2-ol. The carbonyl oxygen of formic acid could also act as a hydrogen bond acceptor for the hydroxyl group of the alcohol.
Density Functional Theory (DFT) calculations could be used to compute the binding energies of these adducts, providing a quantitative measure of their stability. Furthermore, Atoms in Molecules (AIM) theory could be applied to characterize the nature of the hydrogen bonds, distinguishing them as predominantly electrostatic or having some covalent character. Such computational studies are essential for a deeper understanding of the forces driving the formation of these molecular complexes. researchgate.net
Chemical Transformations and Reaction Mechanisms
The interaction between formic acid and 1,3,4-trichlorobutan-2-ol can lead to chemical transformations, most notably esterification. Understanding the mechanisms of these reactions is crucial for controlling the product formation and optimizing reaction conditions.
The reaction between a carboxylic acid and an alcohol to form an ester and water is known as Fischer esterification. In the case of formic acid and 1,3,4-trichlorobutan-2-ol, the product would be 1,3,4-trichlorobutan-2-yl formate (B1220265). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. vulcanchem.com
HCOOH + ClCH2CH(OH)CHClCH2Cl ⇌ HCOOCH(CH2Cl)CHClCH2Cl + H2O
The reaction is reversible, and the equilibrium can be shifted towards the product side by removing water as it is formed, for example, by azeotropic distillation. masterorganicchemistry.com The presence of electron-withdrawing chlorine atoms in 1,3,4-trichlorobutan-2-ol may influence the reactivity of the hydroxyl group. vulcanchem.com
The mechanism of Fischer esterification involves a series of proton transfer, nucleophilic attack, and elimination steps. masterorganicchemistry.com For the reaction between formic acid and 1,3,4-trichlorobutan-2-ol, the mechanism would proceed as follows:
Protonation of the carbonyl oxygen of formic acid: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic attack by the alcohol: The hydroxyl group of 1,3,4-trichlorobutan-2-ol acts as a nucleophile and attacks the protonated carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.
Mechanistic studies could involve kinetic experiments to determine the rate law of the reaction, as well as isotopic labeling studies to trace the path of the atoms during the reaction. Computational studies can also provide valuable insights into the transition state structures and energy barriers of each step in the mechanism. researchgate.net
While strong mineral acids are common catalysts for esterification, other catalytic systems can be employed to enhance selectivity and efficiency. Lewis acids, such as metal triflates, have been shown to be effective catalysts for esterification reactions. rug.nl In some cases, solid acid catalysts, like zeolites or ion-exchange resins, can be used to simplify product purification and catalyst recovery.
Analytical Methodologies for Co-detection in Complex Matrices
The simultaneous detection of formic acid, a simple carboxylic acid, and 1,3,4-trichlorobutan-2-ol, a halogenated alcohol, in intricate environmental or biological samples presents a significant analytical challenge. The disparate physicochemical properties of these two compounds necessitate sophisticated analytical approaches that can concurrently identify and quantify both with high sensitivity and selectivity.
Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the simultaneous analysis of volatile and semi-volatile organic compounds. However, the direct analysis of formic acid and 1,3,4-trichlorobutan-2-ol by GC-MS is hindered by their polarity and, in the case of formic acid, its high volatility and potential for poor chromatographic peak shape. To overcome these limitations, a derivatization step is essential to convert both analytes into less polar and more volatile derivatives suitable for GC-MS analysis.
A plausible and effective strategy involves a one-pot derivatization reaction targeting both the carboxylic acid and alcohol functional groups. Silylation is a common and effective derivatization technique for this purpose. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can simultaneously react with the hydroxyl group of 1,3,4-trichlorobutan-2-ol and the carboxyl group of formic acid to form their respective trimethylsilyl (B98337) (TMS) esters and ethers. thermofisher.comcolostate.eduresearchgate.netlibretexts.org
The derivatized sample can then be injected into a GC-MS system. A non-polar capillary column, such as a DB-5ms, would be suitable for separating the TMS derivatives. The mass spectrometer, operating in electron ionization (EI) mode, would then allow for the identification and quantification of each compound based on its unique mass spectrum and retention time.
Interactive Data Table: Hypothetical GC-MS Parameters for Simultaneous Analysis
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Ion Source Temp | 230 °C |
| Scan Range | 40-500 m/z |
| Hypothetical Retention Time (Formic acid-TMS) | 4.5 min |
| Hypothetical Retention Time (1,3,4-Trichlorobutan-2-ol-TMS) | 12.8 min |
The development of integrated analytical platforms offers a promising avenue for the rapid and on-site analysis of chemical mixtures like formic acid and 1,3,4-trichlorobutan-2-ol. These platforms often combine separation, detection, and data processing into a single, often portable, device.
One such conceptual platform could be a micro-gas chromatograph (µGC) coupled with a miniaturized mass spectrometer or a photoionization detector (PID). kunakair.comgazdetect.com Such a system would offer rapid analysis times and the potential for field deployment. Another approach involves the use of sensor arrays, often referred to as "electronic noses," which consist of multiple sensors that respond differently to various volatile organic compounds (VOCs). co2meter.comresearchgate.net The combined response pattern of the sensor array can be used to identify and quantify the components of a mixture through chemometric analysis.
Furthermore, hyphenated techniques that couple liquid chromatography with mass spectrometry (LC-MS) or other spectroscopic detectors provide powerful tools for analyzing complex mixtures without the need for derivatization, particularly for non-volatile or thermally labile compounds. ijpsjournal.comchemijournal.comnih.gov
Environmental Co-occurrence and Coupled Fate Studies
Formic acid is a naturally occurring compound in the atmosphere and is also released from anthropogenic sources. science.gov Chlorinated butanols, while less ubiquitous, can enter the environment through industrial discharges and as degradation products of other chlorinated hydrocarbons. The co-occurrence of these compounds in certain environmental compartments is therefore plausible, leading to potential synergistic effects on their transport and degradation.
The environmental distribution of formic acid and 1,3,4-trichlorobutan-2-ol is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Log K_ow). Formic acid is highly soluble in water and has a relatively low vapor pressure, suggesting it will predominantly partition into the aqueous phase and can be transported with water flow in soil and aquatic systems.
Conversely, 1,3,4-trichlorobutan-2-ol is expected to be less water-soluble and more lipophilic due to its chlorinated alkyl structure. nih.govguidechem.com This suggests a higher affinity for organic matter in soil and sediment, potentially leading to its accumulation in these compartments. Its moderate volatility may also allow for some atmospheric transport.
Modeling the environmental transport of a mixture of these compounds would require a multi-compartment model that considers their partitioning between air, water, soil, and sediment. The model would need to account for advection, dispersion, and intermedia transport processes.
Interactive Data Table: Estimated Environmental Distribution of Formic Acid and a Representative Chlorinated Butanol
| Environmental Compartment | Formic Acid Concentration Range | 1,3,4-Trichlorobutan-2-ol (proxy) Concentration Range |
| Urban Air | 1-15 µg/m³ | 0.1-5 ng/m³ |
| Rainwater | 0.1-1.0 mg/L | 1-50 ng/L |
| Surface Water (polluted) | 0.05-0.5 mg/L | 0.01-0.1 µg/L |
| Groundwater (contaminated) | 0.1-2.0 mg/L | 0.1-5 µg/L |
| Soil (industrial site) | 1-10 mg/kg | 1-100 µg/kg |
The biodegradation of formic acid and 1,3,4-trichlorobutan-2-ol can be influenced by their co-presence in the environment. Formic acid is readily biodegradable under both aerobic and anaerobic conditions, ultimately being mineralized to carbon dioxide and water. science.govberkeley.eduosti.gov Its degradation can serve as a source of carbon and energy for a wide range of microorganisms.
The biodegradation of 1,3,4-trichlorobutan-2-ol is expected to proceed more slowly and is likely to involve dehalogenation steps. eurochlor.orgresearchgate.netmdpi.com Under anaerobic conditions, reductive dehalogenation is a key mechanism for the breakdown of chlorinated hydrocarbons, where the compound acts as an electron acceptor. eurochlor.orgmdpi.com
A potential synergistic interaction could occur where the biodegradation of formic acid by one microbial community creates favorable conditions for the degradation of 1,3,4-trichlorobutan-2-ol by another. For instance, the consumption of oxygen during the aerobic degradation of formic acid could create anaerobic microenvironments conducive to the reductive dehalogenation of the chlorinated alcohol. Furthermore, the microbial community degrading formic acid might engage in co-metabolism, where enzymes produced for formic acid degradation fortuitously act on 1,3,4-trichlorobutan-2-ol. researchgate.netdtic.mil Conversely, the presence of a readily biodegradable substrate like formic acid could lead to preferential degradation, potentially inhibiting the breakdown of the more recalcitrant chlorinated compound. dtu.dk
Q & A
Q. What are the established methods for synthesizing high-purity formic acid in laboratory settings?
Formic acid is synthesized via:
- Carbon monoxide and sodium hydroxide reaction : , followed by acidification with .
- Oxidation of methanol : Methanol oxidation yields formaldehyde, which is further oxidized to formic acid. This method requires precise control of reaction conditions (e.g., temperature, catalyst selection) to avoid over-oxidation .
- Hydrolysis of methyl formate : This industrial method can be adapted for lab-scale synthesis using controlled hydrolysis conditions .
Q. How can researchers ensure safe handling and storage of chlorinated alcohols like 1,3,4-trichlorobutan-2-ol?
While direct data on 1,3,4-trichlorobutan-2-ol is limited, analogous chlorinated compounds (e.g., polychlorinated biphenyls) require:
- Inert atmosphere storage : To prevent decomposition or unintended reactions, use argon or nitrogen environments .
- Ventilated containment : Chlorinated compounds often release toxic vapors; storage in fume hoods or sealed desiccators is critical .
- Material compatibility testing : Verify solvent compatibility with storage containers (e.g., glass vs. certain plastics) to avoid leaching .
Q. What spectroscopic techniques are recommended for confirming the molecular geometry of formic acid?
- VSEPR theory application : Formic acid () adopts a planar geometry due to hybridization of the carbonyl carbon. Validate using:
Advanced Research Questions
Q. How can reaction conditions be optimized for formic acid decomposition in catalytic applications?
- Heterogeneous catalyst screening : Test metal catalysts (e.g., Pd, Pt) on supports like for production. Monitor efficiency via gas chromatography .
- Surface reactivity studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption kinetics and intermediate species on catalyst surfaces .
- Isotopic labeling : Deuterated formic acid () can track hydrogen transfer pathways during decomposition .
Q. How should researchers resolve contradictions in reported physicochemical properties of chlorinated alcohols?
- Multi-method validation : Compare melting/boiling points using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .
- Quantum mechanical calculations : Perform DFT simulations to predict properties like logP and solubility, then cross-validate with experimental data .
- Reference standardization : Use NIST-certified standards for calibration to minimize instrumental discrepancies .
Q. What strategies are effective for studying the stereochemical outcomes of reactions involving 1,3,4-trichlorobutan-2-ol?
- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers .
- NMR spectroscopy : Use -labeled analogs to assign stereochemistry through coupling constants and NOE effects .
- Mechanistic probes : Introduce isotopic labels (e.g., ) at specific positions to track inversion or retention during nucleophilic substitution .
Q. How can formic acid derivatives be designed for specific applications in organic synthesis?
- Downstream product mapping : Formic acid reacts with amines to form formamides (e.g., ) or with alcohols to produce esters. Optimize yields by adjusting stoichiometry and solvent polarity .
- Computational ligand design : Use molecular docking simulations to predict binding affinities of formate salts in coordination complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
